2-{[2-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE
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Description
2-{[2-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE is a useful research compound. Its molecular formula is C21H22BrN3O2S and its molecular weight is 460.39. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
- Antibacterial Agents : Derivatives of 1H-benzo[d]imidazole, similar in structure to the specified compound, have been synthesized and exhibited significant antibacterial activity. Such compounds are often explored for their potential in developing new antibacterial drugs (Ramalingam et al., 2019).
Antimicrobial Activity
- Antimicrobial Agents : Certain acetamide derivatives, related to the given compound, have shown good antimicrobial activity. This suggests their potential use in the development of new antimicrobial drugs (Fahim & Ismael, 2019).
Anticonvulsant Activity
- Anticonvulsant Agents : Research on omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, similar to the compound , revealed their anticonvulsant activity. This could lead to their application in treating seizures (Aktürk et al., 2002).
PET Tracers for Imaging
- PET Tracer Development : The synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, closely related to the specified compound, has been carried out for potential use as PET tracers in medical imaging (Gao et al., 2016).
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2S/c1-14-3-5-15(6-4-14)19-21(28-13-18(26)23-11-12-27-2)25-20(24-19)16-7-9-17(22)10-8-16/h3-10H,11-13H2,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOBXDXFSBGVOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Br)SCC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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